![molecular formula C12H10BrNO2S B1604918 4-Amino-4'-bromodiphenylsulfone CAS No. 6626-22-8](/img/structure/B1604918.png)
4-Amino-4'-bromodiphenylsulfone
Overview
Description
“4-Amino-4’-bromodiphenylsulfone” is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 . It is also known by other names such as “4-[(4-Bromophenyl)sulfonyl]aniline” and "Benzenamine, 4-[(4-bromophenyl)sulfonyl]-" .
Synthesis Analysis
The synthesis of “4-Amino-4’-bromodiphenylsulfone” involves two stages . In the first stage, 1-bromo-4-((4-nitrophenyl)sulfonyl)benzene reacts with hydrogen chloride, tin(II) chloride dihydrate, and acetic acid in methanol at 80°C . In the second stage, the product from the first stage reacts with sodium hydroxide in water . The yield of this synthesis process is approximately 69% .
Molecular Structure Analysis
The molecular structure of “4-Amino-4’-bromodiphenylsulfone” can be analyzed using various spectroscopic techniques . These techniques include elemental analysis, mass spectrometry (MS), nuclear magnetic resonance (NMR), ultraviolet-visible spectroscopy (UV/VIS), and Fourier-transform infrared spectroscopy (FTIR) .
Scientific Research Applications
Synthesis of Novel Compounds
“4-Amino-4’-bromodiphenylsulfone” has been used in the design and synthesis of novel compounds. These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. They belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesized compounds were characterized through various spectroscopic techniques and their purities were verified by reversed-phase HPLC .
Development of Polysulfones
“4-Amino-4’-bromodiphenylsulfone” is also used in the synthesis of polymers containing a sulfonic group. These polymers, known as polysulfones, are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain . The thermal resistance and high strength properties of aromatic polysulfones in a wide range of temperatures allow classifying them as high-performance polymers .
properties
IUPAC Name |
4-(4-bromophenyl)sulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFSNUDQTQPXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289205 | |
Record name | 4-(4-Bromobenzene-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)sulfonylaniline | |
CAS RN |
6626-22-8 | |
Record name | 6626-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Bromobenzene-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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